Cas no 869651-71-8 (1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid)

1-(1,1-Dioxo-1λ⁶,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole sulfone moiety fused with a pyrrolidine carboxylic acid scaffold. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The sulfone group enhances electrophilic character, facilitating selective modifications, while the pyrrolidine ring offers conformational rigidity, beneficial for chiral applications. The carboxylic acid functionality allows further derivatization, making it versatile for coupling reactions or metal coordination. Its well-defined stereochemistry and stability under standard conditions make it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive molecules. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid structure
869651-71-8 structure
Product Name:1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
CAS No:869651-71-8
MF:C12H12N2O4S
MW:280.299681663513
MDL:MFCD07366318
CID:1857480
PubChem ID:7129439
Update Time:2025-08-04

1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-
    • 1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
    • (2S)-1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
    • (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylicacid
    • EN300-87655
    • (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
    • 869651-71-8
    • MDL: MFCD07366318
    • Inchi: 1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1
    • InChI Key: DFMRRKMOBGGDLK-VIFPVBQESA-N
    • SMILES: S1(C2C=CC=CC=2C(=N1)N1CCC[C@H]1C(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 280.05177804Da
  • Monoisotopic Mass: 280.05177804Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 95.4Ų

1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on 1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

1-(1,1-Dioxo-1λ6,2-Benzothiazol-3-yl)pyrrolidine-2-carboxylic Acid: A Comprehensive Overview

The compound CAS No 869651-71-8, also known as 1-(1,1-dioxo-1λ6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique properties and versatile functionalities.

The benzothiazole moiety in this compound is a key structural feature that contributes to its reactivity and stability. Benzothiazoles are known for their ability to act as both electron-deficient aromatic systems and potential sites for nucleophilic aromatic substitution reactions. The presence of the dioxo group further enhances the electronic properties of the benzothiazole ring, making it more susceptible to various chemical transformations.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly due to their ability to form stable five-membered rings that can mimic the bioactive conformations of natural products. The pyrrolidine-2-carboxylic acid moiety in this compound adds another layer of functionality, enabling it to participate in hydrogen bonding and other non-covalent interactions that are critical for drug design.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in inflammation pathways.

The synthesis of CAS No 869651-71-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically a substituted benzothiazole derivative, which undergoes a series of functional group transformations to introduce the pyrrolidine ring and carboxylic acid group. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, opening new avenues for its use in chiral chemistry.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental perspective, studies on the degradation pathways of this compound have shown that it undergoes hydrolysis under alkaline conditions to form more stable byproducts. This information is crucial for assessing its environmental impact and ensuring its safe handling during industrial processes.

Looking ahead, the integration of machine learning algorithms into chemical synthesis has opened new possibilities for optimizing the production of CAS No 869651-71-8. By predicting reaction outcomes and identifying optimal reaction conditions, these tools can significantly reduce the time and cost associated with large-scale synthesis.

In conclusion, CAS No 869651-71-8, or 1-(1,1-dioxo-1λ6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its unique structure, coupled with its versatile reactivity and potential applications across multiple fields, ensures that it will remain an area of active investigation for years to come.

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